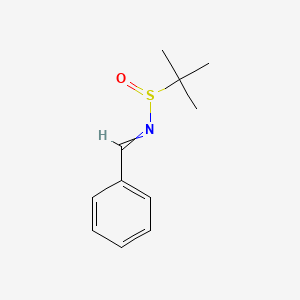
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
Overview
Description
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is an organic compound that features a sulfoxide functional group attached to a benzylideneamino moiety and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide typically involves the reaction of benzylideneamine with tert-butyl sulfoxide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzylideneamino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields the corresponding sulfone, while reduction produces the sulfide.
Scientific Research Applications
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the benzylideneamino moiety can engage in nucleophilic and electrophilic interactions. These interactions influence the compound’s reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide include:
Benzylideneamino sulfoxides: Compounds with similar structures but different substituents on the sulfoxide or benzylideneamino groups.
tert-Butyl sulfoxides: Compounds with the tert-butyl group attached to the sulfoxide but lacking the benzylideneamino moiety.
Uniqueness
The presence of both the benzylideneamino and tert-butyl sulfoxide groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-benzylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
KHEXSXPVKHWNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)


![4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid](/img/structure/B8525594.png)
![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)

![1H-Purin-6-amine, 8-[(3,4,5-trimethoxyphenyl)thio]-](/img/structure/B8525616.png)


![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propylamine](/img/structure/B8525638.png)


